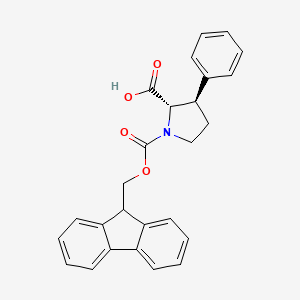

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

説明

BenchChem offers high-quality Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-KOSHJBKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Masterfile: Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

CAS: 281655-32-1 Synonyms: Fmoc-trans-3-phenyl-L-proline; (2S,3R)-1-Fmoc-3-phenylpyrrolidine-2-carboxylic acid Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary & Chemical Logic

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a high-value, non-proteinogenic amino acid used to introduce rigid conformational constraints and hydrophobic bulk into peptide backbones. Unlike native proline, which restricts the

In drug discovery, this scaffold is critical for:

-

Proteolytic Stability: The non-native carbon skeleton resists standard proteases.

-

Receptor Selectivity: The C3-phenyl group projects into hydrophobic pockets (e.g., GPCRs, HCV protease), often enhancing potency by orders of magnitude compared to unsubstituted proline.

-

Stereochemical Control: The (2S,3R) configuration defines a trans relationship between the carboxylate and the phenyl ring, essential for specific vector alignment in peptidomimetics.

Chemical Properties Table[1]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 413.47 g/mol |

| Stereochemistry | (2S, 3R) [trans-L-configuration] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

| Purity Standard | |

| Storage | +2°C to +8°C, Desiccated, Protect from light |

Structural Anatomy & Stereochemical Logic

The utility of CAS 281655-32-1 lies in its specific stereochemical arrangement. The (2S) center corresponds to natural L-proline, maintaining compatibility with ribosomal machinery mimics. The (3R) center places the bulky phenyl group trans to the C2-carboxyl group.

Diagram 1: Structural & Functional Logic

This diagram illustrates the functional connectivity and the role of each moiety in medicinal chemistry applications.

Caption: Functional decomposition of Fmoc-(2S,3R)-3-phenylproline showing the interplay between protecting groups, stereocenters, and pharmacophoric elements.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating CAS 281655-32-1 into a peptide sequence presents two specific challenges:

-

Steric Hindrance (Coupling To): The secondary amine of the pyrrolidine ring is sterically crowded by the adjacent phenyl group, making acylation difficult.

-

Steric Hindrance (Coupling From): Once coupled, the bulky phenyl group shields the N-terminus, making the next amino acid coupling slow.

Optimized Coupling Protocol

Standard HBTU/DIEA protocols often fail, leading to deletion sequences. Use the following high-efficiency protocol.

Step 1: Resin Preparation

Ensure the resin is fully swelled.[1] For this hindered residue, ChemMatrix or PEG-PS resins are superior to polystyrene due to better solvation properties.

Step 2: Activation (The "Gold Standard")

Do not use carbodiimides (DIC) alone. Use phosphonium or uronium salts with HOAt (1-hydroxy-7-azabenzotriazole).

-

Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

-

Stoichiometry: Use a 3-fold excess of the amino acid relative to resin loading.

-

Solvent: DMF (N-methylpyrrolidone [NMP] is preferred if aggregation is suspected).

Step 3: Coupling Cycle[1][2][3]

-

Pre-activation: Dissolve AA and HATU in minimal DMF. Add DIEA immediately before adding to the resin.[3]

-

Reaction Time: 2 hours at Room Temperature.

-

Double Coupling: MANDATORY. Drain, wash (DMF), and repeat the coupling with fresh reagents for another 2 hours.

Step 4: Monitoring (Crucial)

Standard Kaiser (Ninhydrin) tests do not work reliably on secondary amines (prolines).

-

Primary Method: Chloranil Test (Acetaldehyde/Chloranil). A blue stain indicates free secondary amines (incomplete coupling).

-

Secondary Method: Micro-cleavage followed by HPLC/MS analysis.

Diagram 2: High-Fidelity SPPS Decision Tree

This workflow ensures synthesis integrity when handling sterically hindered 3-phenylproline derivatives.

Caption: Decision matrix for coupling hindered 3-phenylproline, emphasizing the mandatory double-coupling and specific QC checkpoints.

Medicinal Chemistry Applications

Conformational Restriction

The 3-phenyl ring creates a steric clash with the carbonyl oxygen of the preceding residue, severely restricting rotation.

-

-Turns: The (2S,3R) isomer is a potent inducer of Type II

-

Helix Stabilization: In proline-rich sequences, this analog stabilizes the Polyproline II (PPII) helix, a structure critical for protein-protein interactions (e.g., SH3 domain binding) [2].

Hydrophobic Anchoring

In drug design, the phenyl group serves as a "hydrophobic anchor."

-

Case Study (HCV): In Hepatitis C Virus NS3/4A protease inhibitors, 3-substituted prolines occupy the S2 pocket. The phenyl group provides

-stacking interactions with catalytic residues (e.g., His57), improving -

Neuroscience: Analogs of this compound act as selective antagonists for NMDA receptors (GluN1/GluN2A subunits), where the trans-phenyl group fits into a specific hydrophobic cleft in the ligand-binding domain [4].

Quality Control & Handling

Analytical Verification

-

Chiral Purity: Essential. The presence of the (2S,3S) cis-isomer can disrupt peptide folding. Verify using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

-

NMR:

-NMR should show distinct splitting patterns for the C3 proton (

Stability & Storage

-

Fmoc Stability: The Fmoc group is base-labile. Avoid exposure to primary/secondary amines during storage.

-

Shelf Life: 24 months if stored at +4°C under Argon/Nitrogen.

-

Hygroscopic: The compound attracts moisture. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester over time.

References

-

Conformational landscape of substituted prolines. Biopolymers.[4] (2020).[5]

-

3-Substituted Prolines: From Synthesis to Structural Applications. Molecules. (2013).[4]

-

Stereoselective Synthesis of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid Analogs and SAR at Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry. (2021).[6]

-

Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. (2014).[1]

-

Product Specification: Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid. Sigma-Aldrich.[7] (2025).[3][8]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMOC-(2S,3R)-3-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID [sigmaaldrich.com]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

Fmoc-cis-3-phenyl-L-proline structure and properties

Topic: Fmoc-cis-3-phenyl-L-proline: Structure, Properties, and Application in Peptidomimetics Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists

Executive Summary

Fmoc-cis-3-phenyl-L-proline is a highly specialized non-proteinogenic amino acid used to introduce rigorous conformational constraints into peptide backbones. By substituting a phenyl group at the 3-position (C

Chemical Identity & Physical Properties[1][2][3][4]

The commercial availability of this compound often varies between the enantiomerically pure form and the racemic mixture. For high-precision medicinal chemistry, the (2S, 3S) isomer is required to maintain the L-amino acid backbone topology.

| Property | Specification |

| Chemical Name | (2S, 3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid |

| Common Name | Fmoc-cis-3-phenyl-L-proline |

| CAS Number (Racemic) | 181824-45-3 (DL-cis form) |

| CAS Number (L-isomer) | 1212490-96-4 (Referenced as 3-phenyl-L-proline, requires stereochemical verification per batch) |

| Molecular Formula | C₂₆H₂₃NO₄ |

| Molecular Weight | 413.47 g/mol |

| Chirality | L-configuration at |

| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |

| Appearance | White to off-white powder |

Conformational Mechanics: The "Proline Kink" Engineered

The utility of Fmoc-cis-3-phenyl-L-proline lies in its ability to bias the conformational equilibrium of the peptide chain. Unlike unsubstituted proline, which fluctuates between C

Ring Pucker and Backbone Torsion

-

Steric Clash: The bulky phenyl group at position 3 creates a steric clash with the N-terminal protecting group (or preceding amino acid) if the ring adopts a C

-exo conformation. -

Conformational Lock: To relieve this strain, the pyrrolidine ring preferentially adopts the C

-endo pucker. -

Impact on

and

Cis/Trans Amide Bond Equilibrium

The amide bond preceding a proline residue (

-

Cis-3-Phenyl: The substituent is on the same face as the carboxyl group. This proximity can sterically crowd the trans rotamer of the preceding amide bond, thereby increasing the population of the cis-amide rotamer compared to native proline. This property is exploited to design "turn-inducing" pharmacophores.

Synthesis Pathways[7][8][9][10]

Synthesizing the enantiopure (2S, 3S) isomer is non-trivial due to the risk of epimerization at the

Route A: Amino-Zinc-Ene-Enolate Cyclization

This method, developed to access substituted prolines, involves an intramolecular carbometallation.

-

Precursor: N-homoallyl-

-amino ester. -

Cyclization: Treatment with zinc dust generates an organozinc intermediate via an "amino-zinc-ene-enolate" cyclization.

-

Trapping: The zinc intermediate is trapped with an electrophile (or proton source) to yield the cis-3-substituted proline with high diastereoselectivity.

Route B: From trans-4-Hydroxyproline (Chiron Approach)

-

Starting Material: Commercial trans-4-hydroxy-L-proline.

-

Elimination: Dehydration to form the 3,4-dehydroproline derivative.

-

Cuprate Addition: Michael addition of a phenyl cuprate reagent. The steric bulk of the N-protecting group directs the addition to the trans face, requiring subsequent inversion or careful selection of the starting template to achieve the cis-3-phenyl stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol[11]

Incorporating Fmoc-cis-3-phenyl-L-proline into a peptide chain requires modified protocols due to the steric hindrance of the phenyl ring, which shields the secondary amine.

Critical Reagents

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU are preferred over HBTU/TBTU. The pyridinium-based coupling reagents are more reactive and reduce racemization.

-

Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Coupling Workflow

Step 1: Resin Preparation Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

Step 2: Fmoc Deprotection

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Note: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct. 3-phenylproline derivatives are generally stable to piperidine, but prolonged exposure should be avoided to prevent potential base-catalyzed epimerization at the

-carbon.

Step 3: Activation & Coupling (The "Power" Step) Due to the steric bulk at C3, the secondary amine of the proline is less nucleophilic.

-

Stoichiometry: Use 3-4 equivalents of Fmoc-cis-3-phenyl-L-proline.

-

Activation: Mix Amino Acid : HATU : DIPEA in a 1 : 0.95 : 2 ratio. Pre-activate for 30 seconds (do not exceed 2 mins to avoid converting the active ester to the less reactive oxazolone).

-

Reaction Time: Allow coupling to proceed for 2 to 4 hours (standard AA is 45 min).

-

Double Coupling: Highly recommended. Drain, wash, and repeat the coupling step with fresh reagents.

Step 4: Capping Perform acetic anhydride capping after the coupling step to terminate any unreacted chains, preventing deletion sequences.

Step 5: Cleavage Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are compatible. The phenyl ring is stable under acidic conditions.

Applications in Drug Discovery[12][13]

HCV Protease Inhibitors

In the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, the P2 position is critical for binding. 3-substituted prolines, including 3-phenylproline, have been extensively screened. The cis-3-phenyl group fills the S2 hydrophobic pocket of the enzyme more effectively than native proline, enhancing binding affinity (

GPCR Ligand Engineering

For G-Protein Coupled Receptors (GPCRs), particularly opioid and neurokinin receptors, the bioactive conformation often involves a specific turn geometry. Replacing a native residue with Fmoc-cis-3-phenyl-L-proline can:

-

Lock the Bioactive Conformation: Reducing the entropic penalty of binding.

-

Enhance Metabolic Stability: The non-natural residue resists enzymatic degradation by prolyl endopeptidases.

References

-

Conformational Analysis of 3-Substituted Prolines Source:Journal of Organic Chemistry Citation: Ganguly, H. K., et al. (2020). "Conformational landscape of substituted prolines." Link:[Link]

-

Synthesis via Amino-Zinc-Ene-Enolate Cyclization Source:PubMed / ResearchGate Citation: Karoyan, P., et al. (2008).[1] "Amino-zinc-ene-enolate cyclization: a short access to cis-3-substituted prolino-homotryptophane derivatives." Link:[Link]

-

Stereoselective Synthesis of 3-Phenylproline Source:Synlett / NIH Citation: "A convenient synthetic route to macrocyclic cis-3-phenylproline derivatives as mimics of sandostatin." Link:[Link]

-

Fmoc Solid Phase Peptide Synthesis Protocols Source:University of California, Irvine (Nowick Lab) Citation: "Standard practices for Fmoc-based solid-phase peptide synthesis." Link:[Link]

-

Chemical Properties and CAS Data Source:PubChem Citation: "3-Phenyl-L-Proline | C11H13NO2 | CID 23531920."[2][3] Link:[Link]

Sources

- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-L-Proline | C11H13NO2 | CID 23531920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenyl-L-Proline | C11H13NO2 | CID 23531920 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-Protected Non-Canonical Amino Acids for Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a transformative strategy in modern drug discovery and materials science.[][2][3] These unique building blocks, which are not among the 20 proteinogenic amino acids, offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide properties such as stability, bioactivity, and conformational structure.[][2][4][5] The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the cornerstone of solid-phase peptide synthesis (SPPS) for incorporating these ncAAs due to its mild deprotection conditions and orthogonality with a wide range of side-chain protecting groups.[6][][8] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practical applications of Fmoc-protected ncAAs in peptide synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the rational design and synthesis of novel peptide-based therapeutics and materials.

Introduction: The Paradigm Shift of Non-Canonical Amino Acids

For decades, peptide science was largely confined to the 20 canonical amino acids. However, the therapeutic potential of peptides was often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and restricted conformational diversity.[2] The introduction of ncAAs has provided a powerful toolkit to overcome these challenges.[2][9]

Key Advantages of Incorporating ncAAs:

-

Enhanced Proteolytic Stability: By altering the peptide backbone or side-chain structures, ncAAs can render peptides resistant to enzymatic degradation, thereby prolonging their in vivo half-life.[][3][9][10]

-

Improved Pharmacokinetic Profiles: Modifications such as PEGylation or the introduction of lipophilic side chains can significantly improve a peptide's absorption, distribution, metabolism, and excretion (ADME) properties.[][11][12]

-

Conformational Control: The unique stereochemistry and steric bulk of certain ncAAs can be used to induce specific secondary structures, such as helices or turns, which are often crucial for biological activity.[4][13][14]

-

Novel Functionalities: ncAAs can introduce new chemical handles for site-specific modifications, such as fluorescent labeling, cross-linking, or the attachment of cytotoxic payloads.[][15]

The structural diversity of ncAAs is vast and includes, but is not limited to:

-

D-Amino Acids: The mirror images of their L-counterparts, which can significantly increase resistance to proteases.[10]

-

N-Methylated Amino Acids: These modifications can enhance cell permeability and reduce susceptibility to enzymatic cleavage.[16][17][18]

-

β-Amino Acids: With an additional carbon in the backbone, these amino acids can induce unique helical and sheet-like structures.[13][14][19][20]

-

PEGylated Amino Acids: The attachment of polyethylene glycol (PEG) chains can improve solubility and circulation half-life.[11][12][21][22]

-

Fluorinated Amino Acids: The introduction of fluorine can alter electronic properties and enhance binding affinity.[]

The Central Role of Fmoc Chemistry in ncAA-Peptide Synthesis

The success of incorporating ncAAs into peptides via Solid-Phase Peptide Synthesis (SPPS) is heavily reliant on the choice of protecting group for the α-amino function. The Fmoc group has become the predominant choice for this purpose due to its distinct advantages over the older tert-butyloxycarbonyl (Boc) strategy.[6][][8]

Fmoc chemistry, developed in the late 1970s, utilizes a base-labile protecting group, which is a significant departure from the acid-labile Boc group.[23] This fundamental difference provides a milder and more orthogonal approach to peptide synthesis.[6][8]

Core Principles of Fmoc-Based SPPS:

-

Orthogonality: The Fmoc group is removed by a weak base (typically 20% piperidine in DMF), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA).[6][8][24][25][26] This allows for the selective deprotection of the N-terminus without affecting the side chains during the iterative synthesis cycles.[6][8][24][26]

-

Mild Deprotection: The use of piperidine is significantly milder than the strong acids required for Boc deprotection, which helps to preserve the integrity of sensitive ncAAs and complex peptide sequences.[6][][8][]

-

Real-Time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct that strongly absorbs UV light, allowing for the quantitative monitoring of the deprotection step.[8][25]

The Fmoc-SPPS Cycle for ncAA Incorporation

The synthesis of a peptide containing ncAAs using Fmoc chemistry follows a repetitive cycle of deprotection, washing, coupling, and washing.[8][28]

Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Practical Considerations for Synthesizing Peptides with ncAAs

While the Fmoc-SPPS workflow is robust, the incorporation of ncAAs can present unique challenges that require careful consideration and optimization.[29][30]

Coupling Strategies for Sterically Hindered ncAAs

Many ncAAs, particularly those with bulky side chains or N-methylation, are sterically hindered, which can lead to incomplete coupling reactions. To overcome this, more potent coupling reagents are often necessary.

| Coupling Reagent | Acronym | Key Features & Applications |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A classic phosphonium-based reagent, effective for many standard couplings. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | An aminium-based reagent with high reactivity, excellent for hindered couplings. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Another effective phosphonium-based reagent. |

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | A cost-effective carbodiimide-based method, suitable for less demanding couplings. |

Expert Insight: For particularly challenging couplings involving N-methylated or β-branched ncAAs, HATU is often the reagent of choice due to its superior activation capabilities. It is also crucial to perform a double coupling (repeating the coupling step) to ensure complete reaction.

Synthesis of Peptides with Specific ncAA Classes

3.2.1. N-Methylated Amino Acids

The incorporation of N-methylated amino acids is a powerful strategy to enhance peptide bioavailability.[18] However, their synthesis can be challenging due to the reduced nucleophilicity of the secondary amine.

Protocol for Coupling Fmoc-N-Me-AA-OH:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Coupling:

-

Pre-activate a solution of Fmoc-N-Me-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

-

Washing: Wash the resin with DMF (5 times).

-

Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amines.

3.2.2. D-Amino Acids

The incorporation of D-amino acids is straightforward using standard Fmoc-SPPS protocols.[10] They are particularly useful for increasing resistance to enzymatic degradation.[10]

3.2.3. PEGylated Amino Acids

PEGylated amino acids are used to improve the solubility and in vivo half-life of peptides.[11][12][21] They can be incorporated at the N-terminus, C-terminus, or on a side chain.[22]

Diagram 2: Common strategies for peptide PEGylation.

Challenges and Troubleshooting in ncAA Peptide Synthesis

The synthesis of peptides containing ncAAs can be prone to specific side reactions and challenges.

| Challenge | Cause | Mitigation Strategy |

| Aggregation | Hydrophobic sequences, secondary structure formation. | Use of pseudoprolines, high-boiling point solvents (e.g., NMP), or microwave-assisted synthesis.[30] |

| Racemization | Over-activation of the carboxylic acid, particularly with sensitive amino acids like Cys and His. | Use of additives like HOBt or Oxyma Pure®, and careful control of activation time and temperature. |

| Aspartimide Formation | Cyclization of aspartic acid residues, especially when followed by a small amino acid. | Use of protecting groups like Ompe or Mpe on the aspartic acid side chain.[25] |

| Diketopiperazine Formation | Cyclization of the first two amino acids, leading to cleavage from the resin. | Use of a dipeptide as the first building block or a resin with a sterically hindered linker.[29] |

Conclusion and Future Outlook

The use of Fmoc-protected non-canonical amino acids has fundamentally reshaped the landscape of peptide science and drug discovery. The ability to rationally design and synthesize peptides with tailored properties opens up new avenues for targeting previously "undruggable" biological targets and developing novel materials with unique functionalities.[] As our understanding of the interplay between ncAA structure and peptide function deepens, and as new synthetic methodologies continue to emerge, the potential for innovation in this field is virtually limitless. The continued development of novel ncAAs and more efficient synthetic protocols will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics and advanced materials.[31]

References

-

Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications. [Link]

-

Convenient Synthesis ofN-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Scilit. [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

-

Advancing peptide synthesis using non-canonical amino acids. News-Medical. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]

-

The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

-

PEG Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Fmoc-D-Amino Acids. AAPPTec. [Link]

-

From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Books. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

Beta-peptide. Wikipedia. [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

-

Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Wiley Online Library. [Link]

-

Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

-

Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy. PubMed. [Link]

-

(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

-

Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Society for Applied Microbiology. [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

-

PEGylation. Bio-Synthesis, Inc. [Link]

-

Should My Peptide Be PEGylated?. LifeTein. [Link]

-

Peptide PEGylation: The Next Generation. Pharmaceutical Technology. [Link]

-

New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. [Link]

-

Different strategies of non-proteogenic amino acids incorporation to.... ResearchGate. [Link]

-

Orthogonal ligation strategies for peptide and protein. PubMed - NIH. [Link]

-

Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chempep.com [chempep.com]

- 9. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. lifetein.com [lifetein.com]

- 12. pharmtech.com [pharmtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scilit.com [scilit.com]

- 17. acs.figshare.com [acs.figshare.com]

- 18. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Beta-peptide - Wikipedia [en.wikipedia.org]

- 21. peptide.com [peptide.com]

- 22. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 24. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chempep.com [chempep.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. news-medical.net [news-medical.net]

- 30. blog.mblintl.com [blog.mblintl.com]

- 31. drugtargetreview.com [drugtargetreview.com]

Constrained Proline Analogs: A Pharmacophore Engineering Guide

Topic: Constrained Proline Analogs for Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

Proline is the only proteinogenic amino acid where the side chain is cyclized onto the backbone nitrogen. This unique architecture restricts the

This guide details the strategic deployment of constrained proline analogs —specifically bicyclic, bridged, and substituted systems—to lock bioactive conformations, improve metabolic stability, and optimize binding affinity. We focus on the decision-making framework for selecting specific scaffolds (e.g., 2-azabicyclo[3.1.0]hexane vs. 4-fluoroproline) and provide validated synthetic protocols for their production.

Part 1: Structural Mechanistics & Design Principles

The Thermodynamics of Pre-Organization

The primary goal of constraining proline is to reduce the entropic penalty of binding (

The Cis/Trans Amide Equilibrium

Unlike other amino acids where the trans peptide bond is favored by >99.9% (

-

Native Proline: Exists as ~20-30% cis isomer in solution.

-

Constrained Analogs: Can shift this equilibrium significantly.

-

2-Methylproline: Steric clash with the preceding residue strongly favors the trans isomer.[1]

-

5-Substituted Prolines (e.g., 5-tert-butyl): Steric clash with the N-acyl group destabilizes the trans rotamer, shifting the equilibrium toward cis.

-

Fused Bicycles (e.g., [3.1.0] systems): Lock the ring pucker, which indirectly influences the preferred amide geometry via electronic effects (

interactions).

-

The Fluorine Gauche Effect

Substituting hydrogen with fluorine at the 4-position (4-F-Pro) exploits the gauche effect. The C-F bond aligns gauche to the ring nitrogen lone pair to maximize orbital overlap (

-

(4R)-F-Pro: Favors

-exo pucker -

(4S)-F-Pro: Favors

-endo pucker

Part 2: Classes of Constrained Analogs

Bicyclic [3.1.0] Systems (Methanoprolines)

This is the most commercially validated class, featuring a cyclopropane ring fused to the pyrrolidine.

-

Key Drug: Saxagliptin (DPP-4 Inhibitor).[4][6] The [3.1.0] system rigidifies the cyanopyrrolidine warhead, preventing intramolecular cyclization and ensuring precise alignment with the catalytic serine.

-

Key Drug: Nirmatrelvir (Paxlovid).[7] Uses a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative (often referred to as dimethylcyclopropyl proline) to fill the hydrophobic S2 pocket of the SARS-CoV-2 main protease (Mpro).

Bridged [2.2.1] Systems

-

Scaffold: 7-azabicyclo[2.2.1]heptane.

-

Properties: These are extremely rigid "frozen" analogs. They are bulky and best used when the target pocket is deep and large. They enforce a specific

(psi) angle, often mimicking a twisted amide.

Spiro-Fused Systems

-

Scaffold: Spiro[pyrrolidine-3,3'-oxindole].

-

Application: Used to introduce orthogonal vectors for side-chain interactions without disrupting the backbone geometry.

Part 3: Decision Framework & Visualization

The following diagram illustrates the logical flow for selecting a proline analog based on structural biology data.

Caption: Decision tree for selecting constrained proline analogs based on binding pocket characteristics and conformational requirements.

Part 4: Experimental Protocol

Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (Saxagliptin Core)

This protocol describes the construction of the methanoproline core using a Simmons-Smith cyclopropanation, a reaction pivotal in the industrial synthesis of Saxagliptin.

Self-Validating Checkpoint: The formation of the cyclopropane ring is stereospecific.[8][9][10] The disappearance of the alkene protons in

Step 1: Enecarbamate Formation

-

Reagents: N-Boc-L-proline methyl ester, Lithium Diisopropylamide (LDA), Phenylselenyl chloride, Hydrogen peroxide (

). -

Procedure:

-

Cool a solution of N-Boc-L-proline methyl ester in THF to -78°C.

-

Add LDA (1.1 eq) dropwise to generate the enolate.

-

Quench with Phenylselenyl chloride (PhSeCl).

-

Treat the intermediate with

(30%) at 0°C to induce oxidative elimination.

-

-

Result: N-Boc-2,3-dehydroproline methyl ester.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This step installs the bridge.

-

Reagents: Diethylzinc (

, 1.0 M in hexanes), Diiodomethane ( -

Procedure:

-

Safety:

is pyrophoric. Perform strictly under Argon/Nitrogen. -

Dissolve N-Boc-2,3-dehydroproline methyl ester in anhydrous toluene at -20°C.

-

In a separate flask, prepare the zinc carbenoid: Add

to toluene, then add -

Cannulate the zinc carbenoid solution into the alkene substrate solution slowly.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Carefully add saturated

solution (exothermic).

-

-

Purification: Extract with EtOAc, wash with brine, dry over

. Flash chromatography (Hexane/EtOAc). -

Yield: Typically 60-75% of the anti-cyclopropane (major diastereomer due to steric directing of the Boc group).

Step 3: Amide Transformation to Nitrile[11]

-

Saponification: LiOH in THF/H2O to give the acid.

-

Amidation: Coupling with

using EDC/HOBt to give the primary amide. -

Dehydration: Treat the primary amide with Trifluoroacetic anhydride (TFAA) and Pyridine in DCM at 0°C.

-

Final Product: (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carbonitrile.

Part 5: Comparative Data Analysis

The following table summarizes the physicochemical impact of common proline modifications.

| Analog Class | Representative Structure | LogD (pH 7.4) | Amide Preference | Primary Utility |

| Native | L-Proline | -2.5 (Zwitterion) | Trans (70:30) | Baseline |

| 4-Fluoro | (4R)-F-Proline | -2.1 | Trans (>90%) | Electronic tuning, metabolic stability |

| 4-Fluoro | (4S)-F-Proline | -2.1 | Cis biased | Inducing turns/kinks |

| Methano | 2-azabicyclo[3.1.0]hexane | +0.5 (Ester) | Trans locked | Rigidification, hydrophobic fill |

| Dimethyl | 6,6-dimethyl-3-azabicyclo[3.1.0] | +1.2 | Trans | Bulky hydrophobic fill (e.g., Nirmatrelvir) |

| Bridged | 7-azabicyclo[2.2.1]heptane | +0.8 | Twisted | Deep pocket filling, novel IP |

Part 6: Synthetic Workflow Visualization

Caption: Synthetic route to the 2-azabicyclo[3.1.0]hexane-3-carbonitrile core used in Saxagliptin.

References

-

Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry - A European Journal. [Link][12]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. US8501960B2 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof - Google Patents [patents.google.com]

- 5. (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester | 361440-67-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. mdpi.com [mdpi.com]

- 10. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3-Phenylproline

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks, not found among the 20 proteinogenic amino acids, can impart desirable pharmacological properties, including enhanced metabolic stability, increased potency, and constrained conformations that can improve receptor selectivity.[1] Among these, 3-substituted proline derivatives, such as 3-phenylproline, are of particular interest. The phenyl substituent at the 3-position of the pyrrolidine ring introduces significant steric bulk and conformational rigidity, which can profoundly influence the peptide's secondary structure and its interaction with biological targets.[1]

This application note provides a detailed protocol for the successful incorporation of Fmoc-3-phenylproline into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the inherent challenges associated with the steric hindrance of this amino acid and provide optimized conditions for coupling, deprotection, and cleavage to ensure high-purity peptide synthesis.

The Challenge: Steric Hindrance of 3-Phenylproline

The phenyl group at the 3-position of the proline ring in Fmoc-3-phenylproline presents a significant steric obstacle during the coupling reaction in SPPS. This steric bulk can hinder the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support, potentially leading to incomplete coupling and the formation of deletion sequences. Consequently, standard coupling protocols may prove inefficient. To overcome this, more potent coupling reagents and potentially modified reaction conditions are necessary to drive the reaction to completion.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Recommended Supplier |

| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Major biochemical suppliers |

| Fmoc-protected amino acids | SPPS grade | Major biochemical suppliers |

| Fmoc-cis-DL-3-phenyl-Pro-OH | ≥97% | Santa Cruz Biotechnology (CAS 181824-45-3) or similar |

| N,N-Dimethylformamide (DMF) | SPPS grade | Major chemical suppliers |

| Dichloromethane (DCM) | ACS grade | Major chemical suppliers |

| Piperidine | Reagent grade | Major chemical suppliers |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Major chemical suppliers |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Major biochemical suppliers |

| Trifluoroacetic acid (TFA) | Reagent grade | Major chemical suppliers |

| Triisopropylsilane (TIS) | 99% | Major chemical suppliers |

| Dithiothreitol (DTT) | ≥99% | Major biochemical suppliers |

| Diethyl ether | Anhydrous | Major chemical suppliers |

| Acetonitrile (ACN) | HPLC grade | Major chemical suppliers |

| Water | HPLC grade |

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessels for manual synthesis

-

Shaker/rocker for manual synthesis

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

-

Standard laboratory glassware and consumables

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of a peptide containing 3-phenylproline follows the standard Fmoc/tBu strategy, with specific modifications to address the sterically hindered coupling step.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Part 2: Detailed Step-by-Step Protocol

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale. Adjustments may be necessary for automated synthesis.

1. Resin Swelling

-

Place the Fmoc-Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. Initial Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Standard Amino Acid Coupling

For all amino acids except Fmoc-3-phenylproline:

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (2 mL).

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), proceed to the next deprotection step. If the test is negative or equivocal, proceed to a second coupling.

4. Coupling of Fmoc-3-phenylproline (Sterically Hindered Coupling)

Due to the steric hindrance of 3-phenylproline, a more robust coupling strategy is required. A double coupling with an extended reaction time is recommended.

First Coupling:

-

In a separate vial, dissolve Fmoc-cis-DL-3-phenyl-Pro-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (2 mL).

-

Pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Second Coupling (Double Coupling):

-

Prepare a fresh solution of activated Fmoc-cis-DL-3-phenyl-Pro-OH as described in the first coupling step.

-

Add the fresh solution to the resin.

-

Agitate for another 4 hours or overnight at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates successful coupling.

5. Capping (Optional but Recommended)

If the Kaiser test after the second coupling of Fmoc-3-phenylproline is still slightly positive, it is advisable to cap any unreacted amines to prevent the formation of deletion peptides.

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v).

-

Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Standard Amino Acid Coupling) for the remaining amino acids in the sequence.

7. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DMF (3 x 5 mL) and then DCM (5 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare a cleavage cocktail. For a standard peptide without sensitive residues like Cys, Met, or Trp, "Reagent B" is a suitable choice.[2]

-

Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

-

-

Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the volume of the filtrate) of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Caption: Chemical structure of Fmoc-cis-DL-3-phenyl-Pro-OH.[3]

Part 3: Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC)

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

Use a linear gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water). A typical gradient might be 5-65% B over 30 minutes.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect the fractions corresponding to the major peak.

2. Analysis by Mass Spectrometry

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

3. Lyophilization

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete coupling of Fmoc-3-phenylproline (positive Kaiser test) | Steric hindrance | - Ensure the use of a potent coupling reagent like HATU.- Perform a double coupling with extended reaction times (4+ hours each).- Consider using a solvent with better solvating properties like NMP instead of DMF. |

| Presence of deletion sequences in the final product | Incomplete coupling of one or more amino acids | - For hindered couplings, always perform a double coupling.- Incorporate a capping step after difficult couplings to block unreacted amines. |

| Low final yield | - Incomplete coupling.- Premature chain termination. | - Optimize coupling conditions for all amino acids.- Ensure complete Fmoc deprotection at each step. |

| Side reactions during cleavage | Reaction of scavengers with the peptide | - Use a cleavage cocktail appropriate for the peptide sequence.- Ensure all reagents are fresh and of high purity. |

Conclusion

The successful incorporation of sterically hindered non-canonical amino acids like Fmoc-3-phenylproline into peptides requires a thoughtful and optimized approach to solid-phase synthesis. By employing potent coupling reagents such as HATU, utilizing a double coupling strategy with extended reaction times, and carefully monitoring the reaction progress, high-purity peptides containing this valuable building block can be reliably synthesized. The protocols and guidelines presented in this application note provide a robust framework for researchers to expand their peptide synthesis capabilities and explore the exciting potential of non-canonical amino acids in their research and drug development endeavors.

References

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

-

PubChem. (n.d.). Fmoc-cis-DL-3-phenyl-Pro-OH. Retrieved February 23, 2026, from [Link]

- Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., ... & Karoyan, P. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. Molecules, 18(2), 2307–2327.

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 23, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic Acid into Synthetic Peptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acid analogues into peptides is a cornerstone of modern peptidomimetic design and drug discovery.[1][2] These scaffolds introduce defined structural motifs, enhance proteolytic stability, and modulate biological activity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, a constrained phenylalanine analogue, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind reagent selection for sterically hindered residues, provide validated step-by-step protocols, and discuss essential analytical characterization techniques for the final peptide product.

Introduction: The Rationale for Constrained Analogues

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a non-natural amino acid that serves as a rigid scaffold.[3] Its structure effectively locks the χ1 (chi-1) and φ (phi) torsion angles, mimicking a specific conformation of phenylalanine.[3] This pre-organization can be a powerful tool in drug design for several reasons:

-

Enhanced Receptor Affinity: By constraining the peptide backbone, the molecule can be locked into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4]

-

Increased Proteolytic Stability: The unnatural pyrrolidine structure is resistant to cleavage by common proteases, which increases the in-vivo half-life of the resulting peptide.[1]

-

Defined Secondary Structures: The rigid turn induced by this residue can help stabilize specific secondary structures like α-turns or β-sheets in the peptide chain.[1][5]

The primary challenge in utilizing this building block lies in its steric hindrance. The bulky phenyl group and the rigid pyrrolidine ring can significantly slow down the kinetics of the peptide bond formation during SPPS.[6][7] This guide addresses this challenge by providing optimized protocols and reagent choices.

Caption: Generalized SPPS workflow for incorporating a new amino acid.

Recommended Coupling Reagents

The efficacy of a coupling reagent for hindered systems is determined by its ability to rapidly form a stable, highly reactive activated ester while minimizing side reactions like racemization. [8][9]

| Reagent | Full Name | Class | Key Advantages for Hindered Systems |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Extremely rapid reaction kinetics, low racemization tendency, and high efficiency even under non-anhydrous conditions. [8][9]The OAt leaving group is highly activating. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | A cost-effective alternative to HATU with good reactivity. [8][9]Byproducts are water-soluble, simplifying purification. [8] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong coupling reagent with high chemoselectivity, favoring N-acylation over potential O-acylation of side chains. [9]Byproducts are non-carcinogenic. [9] |

| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | Uronium Salt | Reactivity is comparable to HATU, but incorporates the non-explosive and more soluble Oxyma Pure leaving group, enhancing safety. [8][10]|

Causality: These reagents work by forming an active ester intermediate with the Fmoc-amino acid. For example, HATU reacts with the carboxylate (formed in the presence of a base like DIPEA) to generate a highly reactive OAt-ester. [9]This active ester is then readily attacked by the peptide's N-terminal amine. The speed and efficiency of this process are crucial to outcompete steric hindrance before the activated species degrades.

Experimental Protocols

These protocols assume a standard manual or automated Fmoc-SPPS workflow. [11][12]Adjustments may be necessary based on the specific peptide sequence and available equipment.

Materials and Reagents

-

Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids). [13]* Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). [13]Dichloromethane (DCM).

-

Amino Acids: Fmoc-protected standard amino acids and Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid.

-

Deprotection Solution: 20% (v/v) piperidine in DMF. [14][15]* Coupling Reagents: HATU, HBTU, or PyBOP.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solution: DMF.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation/Wash Solvent: Cold diethyl ether.

Protocol 1: Standard Fmoc Deprotection

This step is performed prior to the coupling of every amino acid, including the constrained analogue.

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes. For sequences known to be "difficult," this time can be extended, and progress can be monitored. [16]5. Drain the solution. The formation of the dibenzofulvene-piperidine adduct results in a strong UV absorbance, which can be used in automated synthesizers to monitor reaction completion. [14][15]6. Repeat steps 3-4 for another 10-15 minutes to ensure complete deprotection.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [14]

Protocol 2: Coupling of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

This protocol details the critical activation and coupling step. A double coupling strategy is highly recommended to ensure maximum incorporation efficiency. [7]

-

Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 eq.), and an additive like HOBt or Oxyma (if not intrinsic to the reagent) in DMF.

-

Pre-activation: Add DIPEA (6-10 eq.) to the amino acid solution. Allow the mixture to stand for 5-15 minutes to pre-activate the carboxylic acid. [9]A color change (typically to yellow) may be observed.

-

First Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours. Note: This is significantly longer than a typical 30-45 minute coupling for standard amino acids.

-

Monitor Reaction: Perform a qualitative Kaiser test on a small sample of beads. A positive test (blue beads) indicates unreacted primary amines, meaning the coupling is incomplete. For a proline-like residue, a different test may be needed as it is a secondary amine.

-

Drain the reaction solution and wash the resin with DMF (3 times).

-

Second Coupling (Recommended): Repeat steps 1-4 to drive the reaction to completion.

-

After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next deprotection cycle or final cleavage.

Protocol 3: Final Cleavage and Purification

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the final peptide. [17][18]The incorporation of a non-standard amino acid necessitates thorough characterization. [17]

| Technique | Purpose | Expected Outcome/Information |

|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | A single major peak on the chromatogram indicates high purity. The retention time will be influenced by the hydrophobic phenyl group. [19][20] |

| LC-MS | Molecular Weight Confirmation | The observed mass should match the calculated theoretical mass of the peptide containing the (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid residue. [18][21] |

| Tandem MS (MS/MS) | Sequence Verification | Fragmentation analysis confirms the peptide sequence and the exact position of the incorporated constrained residue. [21][22]Note that pyrrolidine-containing scaffolds can sometimes lead to uninformative fragmentation, which may require specialized MS techniques. [23] |

| NMR Spectroscopy | Structural Elucidation | For detailed structural studies, 2D NMR can confirm the conformation induced by the constrained residue and the overall 3D structure of the peptide. [17]|

Caption: Simplified mechanism of carboxyl group activation by HATU.

Troubleshooting

-

Problem: Incomplete coupling (positive Kaiser test after double coupling).

-

Cause: Extreme steric hindrance from the preceding amino acid or aggregation of the peptide chain.

-

Solution: Increase coupling time to 4-6 hours. Increase temperature to 40-50°C (use with caution as it can increase racemization). Consider using a more potent coupling reagent like COMU. [8]* Problem: Low final yield after cleavage.

-

Cause: Incomplete deprotection at one or more steps, leading to truncated sequences.

-

Solution: Increase Fmoc deprotection times, especially for residues immediately following the constrained amino acid. Ensure DMF quality is high (amine-free). [13]* Problem: Multiple peaks on HPLC.

-

Cause: Deletion sequences from incomplete coupling; racemization; side reactions during cleavage.

-

Solution: Optimize coupling conditions as described above. Ensure the cleavage cocktail contains appropriate scavengers (like TIS) to protect sensitive side chains.

-

Conclusion

The successful incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a powerful strategy for designing structurally defined and proteolytically stable peptides. While its steric bulk presents a challenge to standard SPPS protocols, this can be reliably overcome through the rational selection of potent uronium or phosphonium-based coupling reagents, extended reaction times, and a double-coupling strategy. The protocols and insights provided in this guide offer a validated framework for researchers to leverage this valuable building block in their peptide-based drug discovery and development programs.

References

-

Bjerregaard-Andersen, K., et al. (2021, March 4). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC, NIH. [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

Pellegrino, S., et al. (2019, March 18). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. PMC, NIH. [Link]

-

Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]

-

Sharma, G. V. M., et al. (2025, August 6). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ResearchGate. [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.

-

ResearchGate. (2025, August 6). N-Pyrrolidine-based α/β-peptides incorporating ABOC, a constrained bicyclic β-amino acid, for asymmetric aldol reaction catalysis. [Link]

-

Avilés-Moreno, J. R., et al. (2020, November 25). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC, NIH. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. (n.d.). deprotection of various amino acids in the presence of other labile groups. [Link]

-

Ciaffaglione, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

-

ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

-

AggieAccess. (n.d.). (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

Genentech. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]

-

Molbase. (n.d.). 3-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID | CAS 118758-48-8. [Link]

-

Liu, D.-G., et al. (2002, March 8). Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. PubMed. [Link]

-

Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

- 1. Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. bachem.com [bachem.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. renyi.hu [renyi.hu]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. biopharmaspec.com [biopharmaspec.com]

- 19. biovera.com.au [biovera.com.au]

- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 23. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Efficient Coupling of Sterically Demanding Fmoc-cis-3-phenyl-L-proline using HATU

Abstract

The incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and sequence-dependent aggregation. Fmoc-cis-3-phenyl-L-proline represents a particularly demanding building block due to the pronounced steric bulk of the cis-oriented phenyl group on the pyrrolidine ring. This application note provides an in-depth analysis and a field-proven protocol for the efficient coupling of this challenging amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). We will explore the mechanistic advantages of HATU, detail a robust coupling methodology, provide troubleshooting guidance, and present a workflow designed to ensure maximal acylation efficiency and stereochemical integrity.

Introduction: The Challenge of Steric Hindrance

In the landscape of peptide chemistry, the synthesis of peptides containing conformationally constrained or sterically demanding amino acids is of paramount importance for developing novel therapeutics, peptidomimetics, and biochemical probes. The rigid structure of proline is often modified to fine-tune peptide conformation and stability. However, derivatives like Fmoc-cis-3-phenyl-L-proline introduce significant synthetic hurdles. The phenyl group in the cis configuration creates a formidable steric shield around the C-terminus, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Standard coupling reagents, such as carbodiimides (DCC, DIC) or even HBTU, can be inefficient, often resulting in low coupling yields that necessitate multiple recouplings or lead to deletion sequences.[1] HATU has emerged as a third-generation, high-performance coupling reagent that excels in precisely these challenging scenarios.[2] Its superior reactivity and ability to suppress racemization make it the reagent of choice for incorporating difficult residues like Fmoc-cis-3-phenyl-L-proline.[3][4]

The Mechanistic Superiority of HATU

The efficacy of HATU stems from its unique mechanism of action, which involves the rapid formation of a highly reactive OAt-active ester.[3][5] This process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through a well-defined cascade that circumvents the limitations of other reagents.

The key steps are:

-

Carboxylate Formation: The carboxylic acid of Fmoc-cis-3-phenyl-L-proline is deprotonated by DIPEA.

-

Initial Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][6]

-

Formation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion swiftly attacks the isouronium salt. This yields the crucial, highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6]

-

Amide Bond Formation: The N-terminal amine of the resin-bound peptide attacks the activated ester, efficiently forming the desired peptide bond. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization, a common side reaction during the activation of amino acids.[3][6][7]

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Solid-Phase Coupling

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on resin loading and specific peptide sequence.

Materials & Reagents

-

Amino Acid: Fmoc-cis-3-phenyl-L-proline

-

Coupling Reagent: HATU

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Resin: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl Chloride resin

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Qualitative Test: Kaiser test kit

-

Equipment: Automated or manual peptide synthesizer, reaction vessel, nitrogen line for agitation.

Step-by-Step Methodology

-

Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF for 30-60 minutes in the reaction vessel.[8] Drain the solvent.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[8]

-

Drain the deprotection solution.

-

-

Thorough Washing: Wash the resin extensively to remove all residual piperidine. A typical sequence is:

-

DMF (x5)

-

DCM (x2)

-

DMF (x3)

-

Perform a qualitative test (e.g., chloranil) to confirm the absence of secondary amines.

-

-

Amino Acid Activation & Coupling (Primary Coupling):

-

In a separate, clean, dry vial, dissolve Fmoc-cis-3-phenyl-L-proline (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in anhydrous DMF (~2 mL).

-

Add DIPEA (8 eq., 0.8 mmol) to the solution.

-

Allow the solution to pre-activate for 1-3 minutes .[1] The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

-

Agitate the mixture for 2 hours at room temperature.

-

-

Monitoring & Washing:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. Due to the steric hindrance of this residue, the test may be weakly positive (faint blue).

-

Drain the coupling solution and wash the resin with DMF (x3).

-

-

Double Coupling (Recommended):

-

Given the high steric barrier, a second coupling is strongly recommended to drive the reaction to completion and avoid deletion sequences.[1][9]

-

Repeat step 4 (Amino Acid Activation & Coupling) with a freshly prepared solution of activated amino acid.

-

Agitate for another 2 hours.

-

Drain and wash the resin as in step 5.

-

Perform a final Kaiser test. The result should be negative. If it remains positive, consider a capping step (e.g., with acetic anhydride/DIPEA in DMF) to terminate any unreacted chains before proceeding to the next cycle.

-

Caption: Recommended double-coupling workflow for Fmoc-cis-3-phenyl-L-proline.

Quantitative Data & Parameters

The following table summarizes the recommended stoichiometry and reaction conditions for the protocol described above.

| Parameter | Recommended Value | Rationale |

| Fmoc-cis-3-phenyl-L-proline | 4.0 equivalents | High excess to drive the reaction forward against steric hindrance. |

| HATU | 3.9 equivalents | Slight sub-stoichiometry relative to the amino acid minimizes potential side reactions like guanidinylation while ensuring robust activation.[3][5] |

| DIPEA | 8.0 equivalents | Ensures complete proton abstraction from both the amino acid and the protonated resin amine, maintaining a basic environment for efficient coupling.[1] |

| Pre-activation Time | 1-3 minutes | Sufficient time for OAt-ester formation without significant degradation or side reactions. |

| Coupling Time (per cycle) | 2 hours | Extended time to allow the sterically hindered components to react effectively. |

| Number of Couplings | 2 (Double Coupling) | Maximizes yield and minimizes deletion sequences for this challenging residue.[1] |

| Temperature | Room Temperature | Standard condition; microwave assistance can be explored but requires careful optimization to avoid racemization.[9] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |